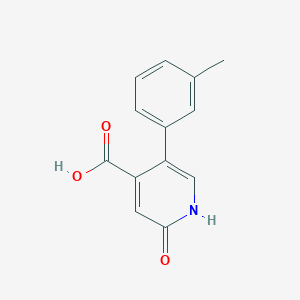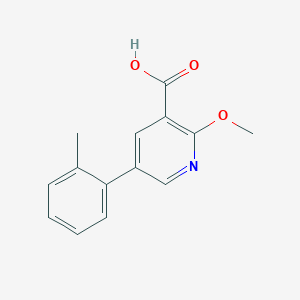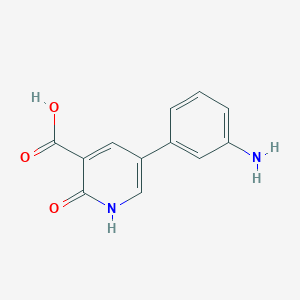
4-(3-Aminophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound with the molecular formula C9H9NO2. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has been widely studied due to its potential applications in a variety of fields, including medicine and biochemistry. In
Scientific Research Applications
3-APA has been widely used in scientific research due to its potential applications in a variety of fields. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used as a substrate in studies of enzyme kinetics, as a ligand in binding studies, and as a fluorescent probe in studies of protein-protein interactions. In addition, 3-APA has been used in studies of the mechanisms of drug action and as a model compound for the design of new drugs.
Mechanism of Action
The mechanism of action of 3-APA is not fully understood. However, it is believed to interact with a variety of proteins and enzymes, resulting in changes in their activity and/or conformation. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. In addition, 3-APA is thought to interact with cell membranes, altering their permeability and thus affecting the uptake and release of various molecules.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to affect the expression of a number of genes, including those involved in cell proliferation and apoptosis. Furthermore, 3-APA has been shown to have an effect on cell viability and to induce apoptosis in some cell types.
Advantages and Limitations for Lab Experiments
The use of 3-APA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and is not toxic, making it safe to handle in the laboratory. However, there are some limitations to its use. For example, its solubility in aqueous solutions is limited, making it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of 3-APA on a given system.
Future Directions
There are a variety of potential future directions for the use of 3-APA in scientific research. For example, it could be used to study the mechanism of action of various drugs, as well as to design new drugs. In addition, it could be used to study the effects of various environmental toxins on cells and organisms. Furthermore, it could be used to study the effects of various genetic mutations on cellular processes. Finally, it could be used to develop new methods for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
Synthesis Methods
3-APA can be synthesized from various starting materials, such as 4-aminophenol, picolinic acid, and 1,3-diaminobenzene. The most common method for the synthesis of 3-APA is a three-step reaction sequence involving the condensation of 4-aminophenol with picolinic acid, followed by the oxidation of the resulting amide with hydrogen peroxide and the hydrolysis of the product. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
4-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKULROMLSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














